10-Anilino-10-oxodecanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
61797-98-6 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
10-anilino-10-oxodecanoic acid |
InChI |
InChI=1S/C16H23NO3/c18-15(17-14-10-6-5-7-11-14)12-8-3-1-2-4-9-13-16(19)20/h5-7,10-11H,1-4,8-9,12-13H2,(H,17,18)(H,19,20) |
InChI Key |
ORRKJZVNXONAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 10 Anilino 10 Oxodecanoic Acid and Its Precursors
Amide Bond Formation Strategies for Anilino-Oxodecanoic Acids
The creation of the anilino-oxodecanoic acid structure relies on effective amide bond formation. Several chemical strategies have been developed for this purpose, each with distinct mechanisms, advantages, and applications. These methods generally involve the use of coupling reagents or catalysts to overcome the energy barrier associated with the direct condensation of a carboxylic acid and an amine.
Carbodiimide-Based Coupling Methodologies
Carbodiimides are a class of highly effective dehydrating agents widely used in the synthesis of amides from carboxylic acids and amines. wikipedia.org The reaction proceeds by activating the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. Common carbodiimide (B86325) reagents include N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.cominterchim.fr
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate can then react directly with aniline (B41778) to form the desired amide, 10-Anilino-10-oxodecanoic acid, and a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.orgkhanacademy.org A potential side reaction is the rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea, which can lower the yield. peptide.com To mitigate this and suppress potential racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often incorporated. peptide.comnih.gov HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions but still readily reacts with the amine. peptide.comnih.gov
The choice of carbodiimide often depends on the reaction conditions and purification strategy. DCC is inexpensive, but the dicyclohexylurea byproduct is poorly soluble in most organic solvents, which can be advantageous for solution-phase reactions through precipitation but problematic for solid-phase synthesis. wikipedia.orgpeptide.com DIC is a liquid, and its corresponding urea byproduct is more soluble in common organic solvents, making it suitable for a wider range of applications. peptide.compeptide.com EDC and its urea byproduct are water-soluble, allowing for simple removal by aqueous extraction during workup, a significant advantage in many synthetic procedures. peptide.cominterchim.frpeptide.com
Table 1: Comparison of Common Carbodiimide Coupling Reagents
| Reagent | Acronym | Form | Byproduct Solubility | Key Advantage |
|---|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Waxy Solid | Insoluble in most organic solvents | Inexpensive; byproduct precipitates. wikipedia.orgpeptide.com |
| Diisopropylcarbodiimide | DIC | Liquid | Soluble in common organic solvents | Easy to handle; byproduct remains in solution. peptide.compeptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC / EDAC | Solid (Hydrochloride Salt) | Water-soluble | Easy removal of byproduct via aqueous extraction. peptide.cominterchim.frpeptide.com |
Utilization of Amide Coupling Reagents (e.g., DEPBT) in Fatty Acid Conjugation
Beyond carbodiimides, a variety of other coupling reagents, often based on phosphonium (B103445) or uronium salts, are employed for amide bond formation. One such reagent is 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a crystalline phosphate (B84403) compound known for mediating amide bond formation with a remarkable resistance to racemization. acs.org
DEPBT has proven to be a highly effective coupling reagent for both solution and solid-phase peptide synthesis, and its principles are directly applicable to the conjugation of fatty acids with amines like aniline. nih.govluxembourg-bio.com The reaction mediated by DEPBT is efficient and demonstrates high utility in the synthesis of complex molecules. nih.gov A notable feature of DEPBT is its chemoselectivity; for instance, it can selectively facilitate the reaction between a carboxylic acid and an amine group without reacting with hydroxyl groups present in the amine component, which often require protection when using other reagents. nih.govluxembourg-bio.com This property underscores its mild reaction conditions. DEPBT is stable with a long shelf-life at room temperature and is considered superior to many other phosphonium and uronium reagents in its ability to prevent racemization. acs.orgluxembourg-bio.com
Catalyst-Assisted Aniline-Carboxylic Acid Condensations
Direct condensation of a carboxylic acid and an amine to form an amide with the elimination of water is an atom-economical but challenging transformation, particularly with poorly nucleophilic amines like aniline. researchgate.net This difficulty arises from the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, catalytic methods that facilitate the direct amidation under milder conditions have been developed.
Boric acid has emerged as an inexpensive, environmentally benign, and efficient catalyst for direct amide formation. orgsyn.org This method typically involves heating the carboxylic acid and aniline with a catalytic amount of boric acid in a high-boiling solvent such as xylene, coupled with the azeotropic removal of water using a Dean-Stark apparatus. researchgate.net The direct amidation of anilines can be challenging, but boric acid-based catalysts have been shown to be effective. researchgate.net
The catalytic cycle is believed to involve the formation of an ester or complex between boric acid and the carboxylic acid's hydroxyl group, which activates the carbonyl group towards nucleophilic attack by the amine. orgsyn.org This approach avoids the use of stoichiometric activating agents and generates water as the sole byproduct, aligning with the principles of green chemistry. orgsyn.org The integrity of stereogenic centers is generally preserved under these conditions, with no significant epimerization observed. orgsyn.org
Table 2: Features of Boric Acid Catalyzed Amidation
| Feature | Description |
|---|---|
| Catalyst | Boric Acid (B(OH)₃) |
| Typical Solvent | Xylene, Toluene, or other high-boiling point solvents. researchgate.net |
| Conditions | Reflux with azeotropic water removal (Dean-Stark trap). researchgate.net |
| Advantages | Inexpensive, low toxicity, high atom economy, environmentally friendly. orgsyn.org |
| Byproduct | Water. orgsyn.org |
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as versatile solvents and catalysts for a wide range of chemical transformations. auctoresonline.org Their unique properties, including negligible vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional organic solvents. nih.govmdpi.com
Brønsted acidic ionic liquids can serve as both the solvent and the catalyst for the direct amidation of carboxylic acids with amines. auctoresonline.orgnih.gov The acidic nature of the IL can protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for attack by the aniline. This approach offers advantages such as operational simplicity, mild reaction conditions, and the potential for catalyst and solvent recycling. auctoresonline.orgnih.gov The synthesis of anilides can be achieved by reacting the carboxylic acid and aniline in a suitable acidic ionic liquid, often with heating to drive the reaction to completion.
Biocatalytic Routes to Anilino-Containing Oxygen Acids
In pursuit of more sustainable and selective synthetic methods, biocatalysis has emerged as a powerful tool for amide bond formation. Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high levels of chemo-, regio-, and stereoselectivity. nih.gov
Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze ester hydrolysis and formation, but they can also effectively catalyze the direct amidation of carboxylic acids with various amines. nih.govmdpi.com This enzymatic approach offers a green and efficient pathway, producing amides with high yields and purity without the need for coupling agents or intensive purification steps. nih.gov The reaction can be performed in green organic solvents like cyclopentyl methyl ether. nih.gov The formation of various fatty acid anilides has been demonstrated using enzyme preparations from rat liver microsomes, with a preference for unsaturated fatty acids like oleic acid. researchgate.net
Another class of enzymes, carboxylic acid reductases (CARs), has been shown to possess promiscuous amidation activity. polimi.it In a departure from their natural function of reducing carboxylic acids to aldehydes, CARs can catalyze the formation of an amide bond from a carboxylic acid and an amine. This reaction is driven by the hydrolysis of ATP and proceeds via an acyl-adenylate intermediate, which is then intercepted by the amine nucleophile. polimi.it This method allows for amide synthesis in an aqueous medium, and reaction conditions can be optimized to achieve high conversions. polimi.it
Table 3: Overview of Biocatalytic Amidation Approaches
| Enzyme Class | Example | Mechanism/Cofactor | Key Features |
|---|---|---|---|
| Lipase | Candida antarctica Lipase B (CALB) | Direct condensation | Mild conditions, high selectivity, no coupling agents required. nih.gov |
| Carboxylic Acid Reductase (CAR) | Various CARs | Forms acyl-adenylate intermediate; requires ATP | Promiscuous activity, reaction in aqueous medium. polimi.it |
Acyltransferase-Mediated Preparations (e.g., Mycobacterium smegmatis acyltransferase)
A highly effective and environmentally conscious strategy for synthesizing aminooxo-acids, including this compound, utilizes an acyltransferase from Mycobacterium smegmatis (MsAcT). rsc.org This biocatalytic approach facilitates amide bond formation in water, representing a significant advancement in green chemistry. The synthesis is achieved through the reaction of anilines with a corresponding anhydride (B1165640), in this case, a derivative of decanoic acid. Research has demonstrated that this enzymatic method can be conducted on a 1 Molar scale, achieving excellent yields ranging from 68% to 94% within remarkably short reaction times of 0.5 to 5 hours. rsc.orgbohrium.com The MsAcT enzyme displays extraordinary activity for a variety of reactions, including amidation, making it a powerful tool for preparing active pharmaceutical ingredients and other valuable compounds. nih.gov
Enzyme Stability and Substrate-Catalyst Ratios in Biotransformations
The practical applicability of the Mycobacterium smegmatis acyltransferase (MsAcT) in synthesizing this compound is significantly enhanced by its notable stability and efficiency. The enzyme demonstrates excellent stability, with reports indicating no loss of activity over a one-month period. rsc.orgbohrium.com This robustness is a key factor for its use in industrial-scale processes.
Furthermore, the biocatalyst operates with a very high substrate-to-catalyst ratio. rsc.orgbohrium.com This efficiency, combined with high purification yields of the enzyme itself (approximately 130 mg from 2 g of wet cell paste), underscores the cost-effectiveness and sustainability of this biocatalytic approach. rsc.org
Table 1: Performance Metrics of Mycobacterium smegmatis Acyltransferase (MsAcT) in Biotransformations
| Parameter | Value | Reference |
|---|---|---|
| Reaction Yield | 68–94% | rsc.org |
| Reaction Time | 0.5–5 hours | rsc.org |
| Substrate-to-Catalyst Ratio (M/M) | 25,000 | rsc.orgbohrium.com |
| Enzyme Stability | No activity loss over one month | rsc.orgbohrium.com |
| Protein Purification Yield | 130 mg per 2 g wet cell paste | rsc.org |
Precursor Synthesis and Functional Group Transformations
Synthesis of 10-Oxodecanoic Acid Derivatives
A highly regioselective and efficient method for preparing n-aldehydes from terminal alkynes is the ruthenium-catalyzed anti-Markovnikov hydration. organic-chemistry.org This reaction is directly applicable to the synthesis of 10-oxodecanoic acid from its precursor, 9-decynoic acid. The process involves the addition of water across the triple bond in a manner that places the oxygen atom at the terminal carbon, yielding an aldehyde rather than the ketone that would result from Markovnikov hydration. organic-chemistry.orgnih.gov
Catalyst systems such as RuCpCl(dppm) have proven effective, converting terminal alkynes to the corresponding aldehydes with high yields and minimal byproduct formation. organic-chemistry.org Other air-stable half-sandwich ruthenium complexes are also highly active for this transformation, capable of processing a wide array of terminal alkynes into linear alcohols (which can be subsequently oxidized to aldehydes) at ambient temperatures. organic-chemistry.org This catalytic approach avoids the need for stoichiometric borane (B79455) reagents often used in traditional anti-Markovnikov hydration methods. organic-chemistry.org
Table 2: Ruthenium Catalysts for Anti-Markovnikov Hydration of Terminal Alkynes
| Catalyst System | Key Features | Reference |
|---|---|---|
| RuCpCl(dppm) | Highly regioselective for n-aldehydes; efficient conversion. | organic-chemistry.org |
| Air-stable half-sandwich Ru complex | Highly active at ambient temperature; processes a wide range of alkynes. | organic-chemistry.org |
Epoxy Fatty Acid Methyl Ester Modifications as Precursors to β-Amino Alcohols
β-Amino alcohols are important synthetic intermediates, and their derivatives can be prepared from epoxy fatty acid methyl esters. scirp.orgresearchgate.net This pathway involves the nucleophilic ring-opening of the epoxide by an amine. researchgate.netresearchgate.net The process typically involves refluxing equimolar amounts of a long-chain epoxy ester and an amine in a suitable solvent like dichloromethane. scirp.orgresearchgate.net This reaction provides a direct route to functionalized fatty acid derivatives containing both a hydroxyl and an amino group on adjacent carbons, which are valuable building blocks in organic synthesis. researchgate.net
Preparation of Alkyl 11-Anilino-10-hydroxy Undecanoates
A specific application of the epoxy ring-opening strategy is the synthesis of alkyl 11-anilino-10-hydroxy undecanoates. These compounds are prepared by reacting n-alkyl or iso-alkyl epoxy undecanoates with aniline. researchgate.net Notably, this reaction can proceed efficiently under catalyst-free conditions. The synthesis of these β-amino alcohols from terminal epoxy fatty acid methyl esters represents a straightforward method for introducing both an aniline moiety and a hydroxyl group into a long-chain fatty acid derivative. researchgate.net
Purification and Isolation Techniques for Synthesized Compounds
The successful synthesis of this compound and its precursors necessitates robust purification and isolation protocols to ensure the removal of unreacted starting materials, catalysts, and by-products. The bifunctional nature of the target molecule, containing both a carboxylic acid and an amide group, requires carefully selected techniques to achieve high purity. The principal methods employed for analogous compounds are silica (B1680970) gel column chromatography and recrystallization.
Silica Gel Column Chromatography for Analogous Compounds
Silica gel column chromatography is a fundamental purification technique in organic synthesis, relying on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent). For molecules like this compound, which possess both a polar carboxylic acid head and a moderately polar amide group, the choice of eluent is critical.
The acidic nature of the silica gel surface can lead to strong interactions with basic or highly polar compounds, potentially causing poor separation and "tailing" of peaks. Conversely, the carboxylic acid moiety of the target compound can interact strongly with the silica, requiring a sufficiently polar mobile phase for effective elution.
Research on the chromatography of analogous compounds, such as long-chain carboxylic acids and N-aryl amides, provides a basis for developing an effective purification protocol. nih.govnih.gov For carboxylic acids, solvent systems are often modified to suppress the ionization of the carboxyl group, thereby reducing its interaction with the silica stationary phase. This is typically achieved by adding a small amount of a volatile acid, like acetic acid or formic acid, to the eluent. chemicalforums.com This ensures the carboxylic acid remains in its protonated, less polar form, allowing it to move through the column more effectively.
For compounds containing both an amine and a carboxylic acid, it has been noted that adding an acid to the eluent can help purify the compound by keeping the carboxylic acid group neutral. chemicalforums.com While an amide is less basic than an amine, this principle remains relevant. A common strategy involves a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), with a small percentage of acid mixed in.
The table below summarizes typical solvent systems used for the chromatographic purification of compounds with structural similarities to this compound.
| Compound Class | Stationary Phase | Typical Mobile Phase (Eluent System) | Rationale/Notes | Reference |
|---|---|---|---|---|
| Carboxylic Acids | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) + 0.5-2% Acetic Acid | The added acid suppresses deprotonation of the analyte's carboxyl group, reducing tailing and improving peak shape. | chemicalforums.com |
| N-Aryl Amides | Silica Gel | Dichloromethane/Methanol (B129727) or Hexane/Ethyl Acetate | The polarity of the eluent is adjusted based on the specific substitutions on the aryl group and the length of the alkyl chain. | nih.gov |
| Bifunctional Compounds (Acid/Amine) | Silica Gel | Ethyl Acetate/Hexane/Triethylamine (B128534) | For compounds with basic moieties, a small amount of base like triethylamine is added to neutralize acidic sites on the silica gel. This may be less applicable for our target compound but is a known technique. | researchgate.net |
| General Carboxylic Acids | Silica Gel | Benzene (B151609)/Ether | A classic solvent system demonstrated for the separation of various carboxylic acids. | nih.govresearchgate.net |
Recrystallization Methods
Recrystallization is a powerful purification technique for solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound completely at high temperatures but only sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.
The selection of an appropriate solvent is paramount for the successful recrystallization of this compound. The molecule's long aliphatic chain imparts significant non-polar character, while the carboxylic acid and anilide groups contribute polarity and hydrogen bonding capabilities. This dual nature suggests that a single solvent may not be ideal, and a solvent pair system might be more effective.
Experience with analogous structures provides valuable guidance. Carboxylic acids are known to crystallize well from protic solvents like ethanol (B145695), methanol, or water, with which they can form strong hydrogen bonds. rochester.edu Amides also possess hydrogen bonding capabilities, but their recrystallization can sometimes be more challenging. rochester.edu
A common approach for compounds with mixed polarity is to use a solvent pair. This typically involves dissolving the impure solid in a minimum amount of a hot "good" solvent (in which the compound is highly soluble) and then slowly adding a "poor" solvent (in which the compound is sparingly soluble) until the solution becomes turbid. Upon gentle heating to redissolve the solid followed by slow cooling, crystals of the purified compound should form. For this compound, a likely solvent pair could be a polar solvent like ethanol or ethyl acetate as the "good" solvent, and a non-polar solvent like hexane or water as the "poor" solvent.
The table below outlines potential solvents and solvent systems for the recrystallization of this compound based on the properties of its functional groups.
| Solvent/System | Type | Rationale for Suitability | Reference |
|---|---|---|---|
| Ethanol or Methanol | Single Solvent | Good for dissolving polar groups (carboxylic acid, amide) via hydrogen bonding. Cooling may precipitate the compound due to the non-polar alkyl chain. | rochester.edu |
| Ethyl Acetate | Single Solvent | A moderately polar solvent that can dissolve both polar and non-polar moieties. Often a good starting point for recrystallization trials. | scispace.com |
| Ethanol/Water | Solvent Pair | Ethanol acts as the 'good' solvent for the entire molecule, while the addition of water (a 'poor' solvent for the non-polar chain) induces crystallization. Excellent for many carboxylic acids. | rochester.edu |
| Ethyl Acetate/Hexane | Solvent Pair | Ethyl acetate is the 'good' solvent, and hexane is the 'poor' solvent. This system is effective for compounds of intermediate polarity. | rochester.edu |
| Toluene | Single Solvent | A non-polar aromatic solvent that can be effective for larger organic molecules, particularly those prone to sublimation. | rochester.edu |
Spectroscopic and Analytical Characterization Techniques in Research on 10 Anilino 10 Oxodecanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 10-Anilino-10-oxodecanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming its synthesis and structure.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the anilino group, the protons of the long aliphatic chain, and the amide proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to the structural assignment.
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.0 - 8.0 | Multiplets |
| Amide (NH) | Variable (Broad Singlet) | Broad Singlet |
| Methylene (B1212753) (α to C=O) | ~2.4 | Triplet |
| Other Methylene groups | 1.2 - 1.7 | Multiplets |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would provide conclusive evidence of the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal.
Specific experimental ¹³C NMR data for this compound could not be located in the reviewed literature. A predicted spectrum would show signals for the carbonyl carbons of the amide and carboxylic acid groups at the downfield end of the spectrum (typically δ 170-180 ppm). The aromatic carbons would resonate in the δ 120-140 ppm region, and the aliphatic carbons of the decanoic acid chain would appear in the upfield region (δ 20-40 ppm).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 170 - 175 |
| Carboxylic Acid Carbonyl (C=O) | 175 - 185 |
| Aromatic Carbons (C₆H₅) | 120 - 140 |
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that often leads to extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that can be used to deduce the structure.
A review of available scientific databases did not yield specific EI-MS data for this compound. A theoretical EI-MS analysis would predict a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the aliphatic chain.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound.
Specific HRMS data for this compound was not found in the public domain. For this compound (C₁₆H₂₃NO₃), the calculated exact mass would be a key parameter for its unambiguous identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
While a specific experimental IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its structure. The presence of the carboxylic acid group would be indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1725 cm⁻¹. The amide group would show an N-H stretching vibration around 3300-3500 cm⁻¹ and a C=O (Amide I) stretching band around 1630-1680 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would appear just below 3000 cm⁻¹.
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Amide | N-H Stretch | 3300 - 3500 |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 |
| Alkane | C-H Stretch | 2850 - 2960 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for verifying the purity of this compound and for separating it from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. researchgate.netresearchgate.net It is extensively used to determine the purity of synthesized batches and to quantify the compound in various matrices. Reversed-phase HPLC (RP-HPLC) is the most common modality for this type of analysis, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.netnih.gov
The separation mechanism in RP-HPLC relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, the long C10 alkyl chain provides significant hydrophobic character, leading to strong retention on a C18 (octadecylsilane) column. The anilino and carboxylic acid moieties add polarity, which can be modulated by adjusting the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid group is protonated and to achieve sharp, symmetrical peaks. sielc.comsigmaaldrich.com Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aniline (B41778) chromophore exhibits strong absorbance. nih.gov A study on similar amide compounds used a gradient elution from 0-60% acetonitrile in water with 1.0% acetic acid over 30 minutes, with detection at 280 nm. nih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for retention. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elutes the compound; acid suppresses ionization. |
| Elution Mode | Gradient | Optimizes separation of impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Detector | UV-Vis at ~240-280 nm | Detects the aromatic aniline ring. |
| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
Gas Chromatography (GC) and GC-MS for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sfu.ca However, this compound, with its high molecular weight and polar carboxylic acid and amide groups, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable analog. sfu.cayoutube.com
The most common derivatization strategy for carboxylic acids is esterification, typically to form methyl esters (FAMEs - Fatty Acid Methyl Esters). youtube.com For this compound, this would involve reacting the carboxylic acid group with a methylating agent. Another approach is silylation, where active hydrogens (on the carboxylic acid and potentially the amide) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com
Once derivatized, the compound can be analyzed by GC, usually coupled with a Mass Spectrometry (MS) detector (GC-MS). The GC separates the derivative from other volatile components based on its boiling point and interaction with the column's stationary phase. youtube.com The MS detector then fragments the eluted molecule, providing a unique mass spectrum that serves as a "molecular fingerprint," allowing for definitive identification and structural elucidation. nih.gov This method is particularly useful for identifying trace impurities or byproducts that may have been co-synthesized with the target compound.
Table 2: GC-MS Analysis via Derivatization
| Step | Technique/Reagent | Purpose |
| Derivatization | Trimethylsilylation (e.g., with BSTFA) or Methylation (e.g., with BF₃/Methanol) | Increases volatility and thermal stability of the analyte. youtube.comnih.gov |
| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms) | Separates derivatives based on boiling point. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |
| Temperature Program | Ramped oven temperature (e.g., 100 °C to 300 °C) | Allows for the separation of compounds with a range of boiling points. |
| Detection | Mass Spectrometry (MS) | Provides mass-to-charge ratio data for identification and structural analysis. |
Optical Spectroscopy Investigations for Related Compounds
Optical spectroscopy provides critical insights into the electronic structure of molecules. For compounds related to this compound, UV-Vis absorption and fluorescence emission spectroscopy are particularly valuable for understanding electronic transitions and environmental sensitivity.
Absorption Spectroscopy (e.g., UV-Vis) for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from ground electronic states to excited states upon absorption of light. wikipedia.org The spectrum of a compound like this compound is dominated by its chromophores: the aniline ring and the amide carbonyl group.
The primary electronic transitions observed in such organic molecules are π → π* and n → π*. youtube.comyoutube.com
π → π Transitions:* These are high-energy, high-intensity transitions associated with the conjugated π-electron system of the benzene (B151609) ring. For benzene itself, these appear at approximately 180, 200, and 255 nm. wikipedia.org Substitution on the ring, as in the aniline moiety, can shift these bands to longer wavelengths (a bathochromic shift).
n → π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms of the amide group) to an anti-bonding π* orbital of the carbonyl group. youtube.com These transitions for simple carbonyl compounds often occur in the 270-300 nm region. masterorganicchemistry.com
The UV-Vis spectrum provides a characteristic fingerprint that can be used for identification and quantification. The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and solvent environment. wikipedia.org
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |
| π → π | Phenyl ring of aniline | ~230-280 nm | High (ε > 10,000) |
| n → π | Amide carbonyl group (C=O) | ~270-300 nm | Low (ε < 2,000) |
| σ → σ* | C-C, C-H, C-N sigma bonds | < 200 nm | High |
Emission Spectroscopy and Fluorescence Quantum Yields for Solvatochromic Analogs
Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. Aniline and its derivatives are known to be fluorescent. aatbio.comnih.gov The study of solvatochromic analogs—compounds whose absorption or emission spectral properties are sensitive to the polarity of the solvent—can provide deep insights into the electronic structure of the excited state. nih.gov
For an analog of this compound, the fluorescence emission is expected to be sensitive to the solvent environment. nih.govnih.gov In polar solvents, the excited state may be stabilized to a greater or lesser extent than the ground state, leading to a shift in the emission wavelength. This phenomenon, known as solvatochromism, can be used to probe the local environment of the molecule. chemrxiv.org
Key parameters measured in these studies include the emission maximum (λem), the Stokes shift (the difference in wavelength between the absorption maximum, λabs, and the emission maximum), and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. rsc.org A large Stokes shift can indicate a significant change in molecular geometry or electronic distribution upon excitation. nih.gov The quantum yield provides a measure of the efficiency of the fluorescence process.
Table 4: Hypothetical Solvatochromic Data for an Anilino Acid Analog
| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Hexane (B92381) | 0.1 | 285 | 330 | 45 | 0.15 |
| Toluene | 2.4 | 288 | 345 | 57 | 0.12 |
| Acetonitrile | 5.8 | 292 | 365 | 73 | 0.08 |
| Methanol | 6.6 | 295 | 380 | 85 | 0.05 |
This data illustrates a positive solvatochromic effect, where the emission peak shifts to longer wavelengths (red-shifts) as the solvent polarity increases, indicating a more polar excited state.
Computational and Theoretical Investigations of 10 Anilino 10 Oxodecanoic Acid Analogues
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are instrumental in understanding the electronic properties of molecules like 10-Anilino-10-oxodecanoic acid. Methods such as Density Functional Theory (DFT) are frequently employed to determine optimized molecular geometries, electronic energy levels, and the distribution of electron density.
The electronic structure of anilino-alkanamides is characterized by the interplay between the phenyl ring, the amide linkage, and the aliphatic chain. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum-chemical descriptors. For N-phenyl amides, the HOMO is typically localized on the aniline (B41778) moiety, reflecting its electron-donating nature, while the LUMO is often distributed across the amide group and the phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic transitions and reactivity.
A representative set of calculated electronic properties for a model N-phenylalkanamide is presented in the table below. These values are illustrative and can vary with the specific computational method and basis set employed.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
This interactive table provides hypothetical data based on typical values for similar compounds calculated using DFT.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape, including the preferred shapes and motions of the long decanoic acid chain. diva-portal.orgresearchgate.netnih.gov
MD simulations can track the trajectories of all atoms in the molecule over time, allowing for the analysis of various structural parameters. A common way to characterize the conformation of the alkyl chain is by analyzing the distribution of dihedral angles. The table below presents a hypothetical analysis of the dominant dihedral angles for the central C-C bonds in the decanoic acid chain of an analogue, illustrating the preference for staggered (anti and gauche) conformations.
| Dihedral Angle | Dominant Conformation | Percentage |
| C4-C5-C6-C7 | Anti (trans) | 75% |
| C4-C5-C6-C7 | Gauche | 25% |
| C6-C7-C8-C9 | Anti (trans) | 70% |
| C6-C7-C8-C9 | Gauche | 30% |
This interactive table presents illustrative data on the conformational preferences of a long alkyl chain, as would be obtained from MD simulations.
Theoretical Studies on Excited States of Related Anilino Derivatives (e.g., TICT and PICT States)
The photophysical properties of aniline derivatives are often governed by intramolecular charge transfer (ICT) processes that occur upon photoexcitation. Two important excited states in this context are the Twisted Intramolecular Charge Transfer (TICT) state and the Planar Intramolecular Charge Transfer (PICT) state. mdpi.comresearchgate.netias.ac.innih.govresearchgate.net
In the ground state, the aniline moiety is typically planar or near-planar to maximize π-conjugation. Upon absorption of light, the molecule is promoted to an excited state. In many aniline derivatives, this initial excited state can relax to a lower energy state through structural rearrangements.
The TICT model proposes that in the excited state, the amino group twists by 90 degrees relative to the aromatic ring. mdpi.comias.ac.innih.gov This rotation decouples the p-orbital of the nitrogen from the π-system of the ring, leading to a highly polar state with a large dipole moment. mdpi.com The formation of a TICT state is often associated with dual fluorescence, where one emission band corresponds to the initial locally excited state and a second, red-shifted band corresponds to the TICT state. ias.ac.in
The PICT model , on the other hand, describes an excited state where charge transfer occurs within a planar or quasi-planar molecular geometry. mdpi.com This is often observed in systems where structural constraints prevent significant twisting.
Theoretical calculations can help to elucidate the nature of the excited states and the energy barriers for the transitions between them. For anilino derivatives, computational studies can map the potential energy surface of the excited state as a function of the amino group twist angle, helping to identify the energetic feasibility of TICT state formation.
Solvent Effects on Electronic and Photophysical Properties
The electronic and photophysical properties of molecules with significant charge transfer character, such as this compound analogues, are often highly sensitive to the polarity of their solvent environment. This phenomenon, known as solvatochromism , refers to the change in the color of a substance when it is dissolved in different solvents. researchgate.netlokadrusti.orgnih.govresearchgate.netmdpi.com
In the case of anilino derivatives that exhibit intramolecular charge transfer, an increase in solvent polarity typically leads to a stabilization of the more polar excited state relative to the less polar ground state. researchgate.netnih.gov This results in a red-shift (bathochromic shift) of the absorption and emission maxima. The magnitude of this shift can be correlated with solvent polarity parameters.
The table below provides a hypothetical illustration of the solvatochromic effect on the absorption maximum of an anilino derivative in a range of solvents with varying polarity.
| Solvent | Dielectric Constant | Absorption Maximum (λmax) |
| Hexane (B92381) | 1.9 | 320 nm |
| Dichloromethane | 9.1 | 335 nm |
| Acetonitrile (B52724) | 37.5 | 345 nm |
| Water | 80.1 | 355 nm |
This interactive table demonstrates the principle of solvatochromism, showing how the absorption maximum might shift with increasing solvent polarity.
Theoretical models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with quantum mechanical calculations to simulate the effect of the solvent on the electronic structure and spectra of a molecule. nih.gov These calculations can predict the solvatochromic shifts and provide a deeper understanding of the solute-solvent interactions.
Prediction of Spectroscopic Parameters
Computational chemistry offers valuable tools for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound and its analogues, theoretical calculations can provide predictions for key spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netnih.govspectroscopyonline.comnih.gov
NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei are sensitive to their local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with a reasonable degree of accuracy. nih.gov These predictions can be used to assign the signals in an experimental NMR spectrum to specific atoms in the molecule.
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the energies of its various bond stretching and bending modes. spectroscopyonline.comnih.gov Quantum mechanical calculations can compute these vibrational frequencies, which can then be compared to an experimental IR spectrum. researchgate.netnih.gov This comparison can help to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretches.
The following table presents a set of predicted spectroscopic parameters for key functional groups in a model N-phenylalkanamide.
| Spectroscopic Parameter | Predicted Value |
| 1H NMR (amide N-H) | 8.5 ppm |
| 13C NMR (amide C=O) | 170 ppm |
| IR (amide C=O stretch) | 1660 cm-1 |
| IR (amide N-H stretch) | 3300 cm-1 |
This interactive table provides illustrative predicted spectroscopic data for characteristic functional groups, as could be obtained from computational methods.
Reaction Mechanisms and Pathways Relevant to 10 Anilino 10 Oxodecanoic Acid
Mechanistic Insights into Amide Bond Formation Reactions
The formation of the amide bond in 10-Anilino-10-oxodecanoic acid from sebacic acid and aniline (B41778) is a cornerstone of its synthesis. This transformation is a type of nucleophilic acyl substitution. The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com To facilitate the reaction, the carboxylic acid group must be "activated".
One common laboratory approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov The mechanism with a carbodiimide (B86325) promoter proceeds as follows:
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is a much better leaving group than the hydroxyl group of the carboxylic acid.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of the activated O-acylisourea intermediate.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Leaving Group Departure: The tetrahedral intermediate collapses, and the dicyclohexylurea (in the case of DCC) or a soluble urea (B33335) derivative (in the case of EDC) departs as a leaving group, forming the stable amide bond. youtube.com
Another method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640). youtube.comlibretexts.org The reaction of aniline with an activated carboxylic acid derivative, like sebacoyl chloride, is a vigorous reaction that proceeds via a nucleophilic acyl substitution mechanism. youtube.com The lone pair on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate, which then expels a chloride ion to form the amide. youtube.com
The table below summarizes common reagents used for activating carboxylic acids for amide bond formation.
| Activating Agent/Method | Reactive Intermediate | Key Features |
| DCC, EDC | O-Acylisourea | High yields, mild reaction conditions. nih.gov |
| Thionyl Chloride (SOCl₂) | Acid Chloride | Highly reactive, reaction is often fast and exothermic. libretexts.org |
| Propanephosphonic Acid Anhydride (T3P®) | Mixed Anhydride | Low epimerization for chiral substrates, broad applicability. organic-chemistry.org |
| High Temperature | N/A (Direct Condensation) | Requires severe conditions (>180°C), water must be removed. |
Nucleophilic Ring-Opening Reactions with Aniline
An alternative pathway to synthesize this compound involves the nucleophilic ring-opening of a cyclic precursor, such as sebacic anhydride, by aniline. This reaction is a specific type of acylation.
The mechanism is initiated by the nucleophilic attack of the aniline nitrogen on one of the electrophilic carbonyl carbons of the cyclic anhydride. study.com This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, and the resulting carboxylate is protonated (often during workup) to yield the final product, this compound. study.com This method offers high atom economy as no small molecules are lost during the ring-opening step itself. The reaction of aniline with maleic anhydride to form maleanilic acid serves as a well-documented analogue for this type of transformation. study.com
| Step | Description |
| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen of aniline attacks a carbonyl carbon of sebacic anhydride. |
| 2. Tetrahedral Intermediate | A negatively charged tetrahedral intermediate is formed. |
| 3. Ring Opening | The tetrahedral intermediate collapses, breaking the C-O bond within the anhydride ring. |
| 4. Proton Transfer | A proton is transferred to the newly formed carboxylate, yielding the carboxylic acid and the amide functional groups. |
Catalytic Mechanisms in Biotransformations for Amino Acid Synthesis
While the direct biocatalytic synthesis of this compound is not widely documented, the principles of enzymatic amino acid synthesis can be applied to understand potential biocatalytic routes to similar long-chain amino-dicarboxylic acids. Biocatalysis offers the advantages of high selectivity and mild reaction conditions.
Key enzyme classes and their mechanisms relevant to amino acid synthesis include:
Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid acceptor. acs.org For a precursor of this compound, a hypothetical pathway could involve the transamination of a corresponding keto-dicarboxylic acid. The mechanism typically requires a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which acts as an intermediate carrier of the amino group. acs.org
Carboxylic Acid Reductases (CARs): These enzymes can reduce carboxylic acids to aldehydes. In a multi-step biocatalytic cascade, a CAR could reduce one of the carboxylic acid groups of sebacic acid to an aldehyde, which could then be aminated by a transaminase. acs.org
Engineered Nitrene Transferases: Recent advances in enzyme engineering have led to the development of "nitrene transferases" that can catalyze the amination of C-H bonds. nih.govnih.gov This could, in principle, offer a direct route to amino acids from their corresponding carboxylic acid esters, although this technology is still emerging. nih.govnih.gov
A potential biocatalytic cascade for a similar compound, 6-aminocaproic acid from adipic acid, has been demonstrated, involving two sequential reduction and amination steps catalyzed by CARs and transaminases. acs.org This highlights the feasibility of using enzymatic cascades for the synthesis of amino-dicarboxylic acids.
Regioselectivity and Stereoselectivity in Precursor Synthesis (e.g., Asymmetric Catalysis)
For a non-symmetrical molecule like this compound, regioselectivity is a key consideration. In the reaction of sebacic acid or its anhydride with aniline, both carboxylic acid groups are chemically equivalent, so regioselectivity is not an issue. However, if a modified or substituted decanoic acid were used, controlling which carboxyl group reacts would be critical.
Stereoselectivity becomes important if chiral centers are present in the precursor molecules or are introduced during the synthesis. While this compound itself is not chiral, the principles of asymmetric catalysis are vital for the synthesis of chiral amino acids, which are structurally related.
Methods to achieve stereoselectivity in amino acid synthesis include:
Chiral Catalysts: Transition metal complexes with chiral ligands can catalyze reactions like asymmetric hydrogenation or amination, leading to the preferential formation of one enantiomer. nih.govacs.org
Enzymatic Resolutions: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers.
Chiral Auxiliaries: A chiral molecule can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
For instance, the asymmetric synthesis of β²-amino acids has been achieved through the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, demonstrating the power of chiral catalysts to control stereochemistry. acs.org Similarly, chiral Ni(II) complexes have been used for the asymmetric synthesis of various tailor-made amino acids. nih.gov These methodologies underscore the advanced strategies available for controlling stereochemistry in the synthesis of complex amino acids.
Applications and Advanced Research Directions in Materials Science and Chemical Biology
Role as Intermediates in the Synthesis of Bioactive Molecules
10-Anilino-10-oxodecanoic acid serves as a valuable intermediate in the synthesis of complex bioactive molecules due to its distinct structural features: a terminal carboxylic acid, a ten-carbon aliphatic chain, and an anilide "cap" group. This combination allows it to be a foundational piece in constructing molecules designed to interact with specific biological targets.
The development of histone deacetylase (HDAC) inhibitors as therapeutic agents, particularly in oncology, represents a significant area of medicinal chemistry. nih.gov The general structure of many HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that mimics a lysine (B10760008) side chain, and a "cap" group that interacts with the surface of the enzyme. nih.govnih.gov
Suberoylanilide Hydroxamic Acid (SAHA), known as Vorinostat, is a pan-HDAC inhibitor approved for clinical use. nih.gov Its structure features a hydroxamic acid as the zinc-binding group, a hexyl linker, and an anilide cap group. nih.gov this compound represents a direct and structurally analogous precursor for synthesizing novel HDAC inhibitors based on the SAHA scaffold. The anilide portion of the molecule serves as the essential cap group, while the decanoic acid chain acts as the linker. The terminal carboxylic acid is a versatile chemical handle that can be readily converted into various zinc-binding groups, most notably the hydroxamic acid required for potent HDAC inhibition.
The synthesis strategy involves modifying the terminal carboxylic acid of this compound to introduce the hydroxamic acid moiety. This process transforms the relatively simple intermediate into a complex molecule designed to fit into the catalytic pocket of HDAC enzymes. The ten-carbon chain of this compound provides a longer linker region compared to the hexyl linker in SAHA, which can be explored to probe deeper into the enzyme's active site or to alter the selectivity profile against different HDAC isoforms. nih.gov
| Component | Function in HDAC Inhibition | Corresponding Part in this compound |
| Cap Group | Interacts with the enzyme surface near the active site entrance. | Anilino group (-NH-Ph) |
| Linker | Occupies the channel leading to the active site, mimicking a lysine side chain. | Decanoic acid chain (-(CH₂)₉-) |
| Zinc-Binding Group (ZBG) | Chelates the catalytic zinc ion (Zn²⁺) in the active site. | The terminal carboxylic acid (-COOH) is the precursor to the ZBG. |
The utility of this compound extends to its role as a building block for a broader range of antiproliferative agents beyond HDAC inhibitors. The inhibition of HDACs itself leads to an antiproliferative effect by inducing the acetylation of proteins like Histone H3, which are involved in cell cycle regulation and apoptosis. nih.gov
Research into novel antiproliferative compounds often involves the systematic modification of known bioactive scaffolds. The structure of this compound allows for its incorporation into peptidomimetic structures or other complex molecules aimed at disrupting cell proliferation. For instance, it can be used in the synthesis of analogues of natural cyclic tetrapeptide HDAC inhibitors, where its long chain and cap group can be integrated into a macrocyclic structure to enhance biological activity and specificity. researchgate.net The development of such compounds with significant antiproliferative profiles is an active area of research. researchgate.net
Chemical Delivery Systems and Formulation Research
The physicochemical properties of this compound, particularly its amphiphilic nature stemming from a long hydrophobic carbon chain and a polar carboxylic acid head, make it a candidate for research in chemical delivery systems and advanced formulations.
Effective delivery of therapeutic agents to their target sites remains a significant challenge, often hindered by physical and chemical barriers in the body. google.com One approach to overcome these barriers is the use of carrier compounds that form non-covalent mixtures with the active agent, protecting it from degradation and enhancing its absorption. google.com
Compounds structurally similar to this compound, possessing both lipophilic and hydrophilic moieties, are well-suited for this purpose. The long aliphatic chain can interact with the active drug through hydrophobic interactions, while the anilide and carboxyl groups can form hydrogen bonds or other non-covalent interactions. These interactions can create a microenvironment that shields the drug from enzymatic degradation in the gastrointestinal tract and facilitates its transport across lipid membranes. google.com
The self-assembly of amphiphilic molecules into ordered nanostructures, such as micelles or nanoparticles, is a cornerstone of modern drug delivery. These nanoparticles can encapsulate therapeutic agents, improving their solubility, stability, and pharmacokinetic profile.
This compound embodies the design principles for a self-assembly inducer. The molecule's structure, with a distinct polar head (carboxylic acid) and a nonpolar tail (anilino-alkane chain), drives it to spontaneously form organized aggregates in aqueous environments to minimize the unfavorable interaction between the hydrophobic tails and water. The anilide group adds rigidity and potential for pi-stacking interactions, further influencing the morphology and stability of the resulting nanoparticles. The design of such self-assembling systems is a key focus in the development of advanced delivery vehicles for a wide range of bioactive compounds.
Ligand Chemistry for Semiconductor Quantum Dots
Semiconductor quantum dots (QDs) are nanocrystals with unique, size-tunable optical and electronic properties that make them valuable in fields from bio-imaging to photovoltaics. mdpi.com These properties are highly dependent on the surface chemistry of the QDs, specifically the nature of the passivating ligands attached to their surface. rsc.orgresearchgate.net Ligands are crucial for providing colloidal stability, preventing aggregation, and passivating surface trap states that can quench photoluminescence. mdpi.comrsc.org
This compound possesses two functional groups capable of binding to the surface of quantum dots: the carboxylic acid and the anilino group.
Carboxylic Acid Binding: Carboxylic acids are commonly used ligands that can bind to the metal atoms (e.g., Cd²⁺) on the surface of QDs like CdSe. researchgate.net The carboxylate group can coordinate with the surface cations, providing a stable anchoring point.
Anilino Group Binding: Amine-containing ligands are also effective for passivating QD surfaces. rsc.org The nitrogen atom in the anilino group has a lone pair of electrons that can coordinate with surface metal cations, forming a dative covalent bond. researchgate.net Studies using para-substituted aniline (B41778) molecules have demonstrated their ability to bind to the surface of CdSe quantum dots. dundee.ac.uk This binding occurs without displacing the native ligands already on the surface, suggesting an equilibrium-driven association. dundee.ac.uk
The dual functionality of this compound allows it to act as a robust capping agent. The long carbon chain provides steric hindrance, preventing the nanocrystals from agglomerating and ensuring their dispersion in various solvents. The specific electronic interaction of the anilino group with the quantum dot can influence the nanocrystal's excitonic state, potentially modifying its photoluminescent properties. dundee.ac.uk The choice of ligand is critical, as it dictates the solubility, stability, and functionality of the quantum dots for specific applications. researchgate.net
| Functional Group | Potential Binding Site on QD Surface | Role of the Ligand |
| Carboxylic Acid (-COOH) | Surface metal cations (e.g., Cd²⁺) | Anchoring, Passivation |
| Anilino Group (-NH-Ph) | Surface metal cations (e.g., Cd²⁺) | Anchoring, Electronic Interaction, Passivation |
| Decane Chain (-(CH₂)₉-) | Extends into the solvent | Provides colloidal stability, prevents aggregation |
Surface Passivation and Stabilization of Nanoparticles
There is no available research indicating that this compound is used for the surface passivation or stabilization of nanoparticles. General strategies for nanoparticle stabilization often involve the use of surfactants, polymers, or small molecules that can coat the nanoparticle surface, preventing aggregation and improving dispersion. These agents typically possess functional groups that can bind to the nanoparticle surface, such as thiols for gold nanoparticles or carboxylic acids for metal oxide nanoparticles. However, the specific utility of this compound for this purpose has not been reported.
Incorporation into Solar Energy Conversion Systems
No literature has been found to suggest the incorporation or application of this compound in solar energy conversion systems. Organic molecules utilized in solar cells, such as in dye-sensitized or organic photovoltaic systems, typically feature extensive conjugation and specific electronic properties to absorb light and facilitate charge separation and transport. The chemical structure of this compound does not inherently suggest properties that are commonly sought for these applications, and no research has been published to indicate its use in this field.
Genetic Code Expansion (GCE) Applications through Amino Acid Derivatization
There is no evidence to support the use of this compound as a non-canonical amino acid or as a derivative for applications in genetic code expansion (GCE). GCE is a powerful technique that allows for the site-specific incorporation of unnatural amino acids into proteins, thereby introducing novel chemical functionalities. nih.govaddgene.org This process requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. nih.govmdpi.com While a wide variety of unnatural amino acids have been incorporated into proteins using GCE, this compound has not been reported as one of them. The successful application of a molecule in GCE is a complex process that involves its synthesis, cellular uptake, and compatibility with the engineered synthetase.
Future Directions and Emerging Research Opportunities for 10 Anilino 10 Oxodecanoic Acid
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 10-Anilino-10-oxodecanoic acid, and amides in general, is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methodologies. Traditional methods for amide bond formation often rely on stoichiometric activating agents, which can generate significant chemical waste. Future research will likely focus on catalytic and greener alternatives.
One promising avenue is the use of biocatalysis . Enzymes, such as lipases and engineered amide ligases, can facilitate the formation of the amide bond between a decanoic acid derivative and aniline (B41778) under mild, aqueous conditions. This approach offers high selectivity and reduces the need for protecting groups and harsh reagents.
Flow chemistry represents another key area for the development of efficient synthetic routes. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The synthesis of this compound in a flow system could involve the direct amidation of a decanoic acid derivative with aniline, potentially catalyzed by heterogeneous catalysts packed within the reactor.
Furthermore, research into novel catalytic systems is expected to yield more environmentally benign synthetic methods. This includes the use of earth-abundant metal catalysts or organocatalysts to promote the direct amidation of the carboxylic acid with aniline, eliminating the need for pre-activation steps. Solvent-free reaction conditions or the use of green solvents will also be a critical aspect of developing sustainable synthetic protocols for this compound.
| Synthetic Approach | Key Advantages | Potential Catalyst/System |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Lipases, engineered amide ligases. |
| Flow Chemistry | Precise reaction control, scalability, improved safety. | Heterogeneous catalysts in packed-bed reactors. |
| Novel Catalysis | Reduced environmental impact, atom economy. | Earth-abundant metal catalysts, organocatalysts. |
Advanced Computational Modeling for Structure-Function Relationships
Computational modeling will be an indispensable tool in elucidating the structure-function relationships of this compound and guiding its future applications. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the molecule's properties and interactions at the atomic level.
DFT calculations can be employed to predict the molecule's electronic structure, vibrational frequencies, and reactivity. This information is crucial for understanding the stability of the amide bond, the acidity of the carboxylic acid group, and potential sites for chemical modification.
Molecular dynamics simulations can be used to study the conformational dynamics of this compound in different environments, such as in solution or at interfaces. This is particularly relevant for predicting its self-assembly behavior and its interactions with biological membranes or polymer matrices. By simulating the molecule's behavior over time, researchers can gain a deeper understanding of how its structure dictates its macroscopic properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be developed. These models use computational descriptors of the molecule's structure to predict its biological activity or physical properties. For this compound, QSAR models could be used to predict its potential as an enzyme inhibitor or a signaling molecule, while QSPR models could predict properties relevant to its use in materials science, such as its solubility or melting point.
Integration into Advanced Functional Materials
The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and polar carboxylic acid and anilide groups, makes it an excellent candidate for the development of advanced functional materials.
One area of exploration is its use as a monomer or a functional additive in polymers . The carboxylic acid group can be readily polymerized to form polyesters or polyamides, while the anilide group can influence the polymer's properties through hydrogen bonding and π-π stacking interactions. The incorporation of this molecule into a polymer backbone could impart unique thermal, mechanical, or self-healing properties. Fatty acid amides are already utilized as slip additives in plastics, suggesting a potential role for this compound in modifying the surface properties of polymers.
The ability of amphiphilic molecules to self-assemble into ordered structures opens up possibilities for creating novel nanomaterials. This compound could potentially self-assemble in solution to form micelles, vesicles, or other nanostructures. These self-assembled systems could be used for drug delivery, as templates for the synthesis of other nanomaterials, or as components in responsive "smart" materials. The anilide group, in particular, can promote directional self-assembly through hydrogen bonding and aromatic interactions.
Development of Targeted Chemical Probes and Tools
The unique structure of this compound also makes it an attractive scaffold for the development of targeted chemical probes and tools for chemical biology research. By incorporating reporter groups, such as fluorophores or "clickable" handles, into the molecule, researchers can create probes to visualize and study various biological processes.
Fluorescently labeled derivatives of this compound could be synthesized to serve as probes for studying lipid metabolism and transport within cells. The long alkyl chain would facilitate its incorporation into cellular membranes, and the fluorescent tag would allow for its visualization using fluorescence microscopy.
Furthermore, the synthesis of "clickable" analogues of this compound, for example, by introducing a terminal alkyne or azide (B81097) group, would enable its use in bioorthogonal chemistry. These probes could be used to identify and study the proteins that interact with fatty acids and their derivatives within a cellular context. This approach, known as activity-based protein profiling (ABPP), is a powerful tool for discovering new enzyme functions and for drug target identification. The anilide moiety could also serve as a recognition element for specific protein targets.
| Probe Type | Potential Application | Reporter Group |
| Fluorescent Probe | Imaging lipid metabolism and membrane dynamics. | Fluorophore (e.g., BODIPY, NBD) |
| Clickable Probe | Activity-based protein profiling, identifying protein interactions. | Alkyne or Azide group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
